molecular formula C6H12N2OS B060866 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide CAS No. 166813-29-2

2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide

Cat. No. B060866
M. Wt: 160.24 g/mol
InChI Key: HDRCBJKIVXEMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide, also known as MSMP, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a cyclopropane analog of cysteamine, which is a well-known therapeutic agent for the treatment of cystinosis. MSMP has shown potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism Of Action

The mechanism of action of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide is not fully understood. However, it is believed that 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide acts by modulating the redox status of cells. 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to increase the levels of glutathione, which is an important antioxidant in cells. Additionally, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurodegenerative disorders, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to reduce oxidative stress by increasing the levels of glutathione and reducing the production of reactive oxygen species. In inflammation, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in lab experiments is that it is a relatively simple compound to synthesize. Additionally, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has shown promising results in various disease models, indicating that it may have broad therapeutic potential. One limitation of using 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide research. One direction is to further investigate the mechanism of action of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide. Understanding how 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide modulates the redox status of cells and inhibits the activity of NF-κB could provide insights into the development of new therapeutic agents for various diseases. Another direction is to investigate the efficacy of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in animal models of disease. Animal studies could provide valuable information on the safety and efficacy of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide as a therapeutic agent. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in humans. If 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide proves to be a safe and effective therapeutic agent, it could have significant implications for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide involves the reaction of 1-methylsulfanylcyclopropanol with chloroacetyl chloride in the presence of pyridine. The resulting product is then treated with ammonia to obtain 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide. The yield of this reaction is approximately 70%.

Scientific Research Applications

2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has shown potential as a therapeutic agent for various diseases. In cancer research, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorder research, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

CAS RN

166813-29-2

Product Name

2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

2-amino-2-(1-methylsulfanylcyclopropyl)acetamide

InChI

InChI=1S/C6H12N2OS/c1-10-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)

InChI Key

HDRCBJKIVXEMNO-UHFFFAOYSA-N

SMILES

CSC1(CC1)C(C(=O)N)N

Canonical SMILES

CSC1(CC1)C(C(=O)N)N

synonyms

Cyclopropaneacetamide, -alpha--amino-1-(methylthio)-

Origin of Product

United States

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